molecular formula C14H9Cl2FO2 B2963089 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 428475-89-2

3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2963089
CAS No.: 428475-89-2
M. Wt: 299.12
InChI Key: NZTQMLGXHHODHM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,5-dichloro-4-[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQMLGXHHODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, often using a solvent such as toluene or dichloromethane. The base, commonly potassium carbonate or sodium hydroxide, facilitates the formation of the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde
  • CAS No.: 428475-89-2
  • Molecular Formula : C₁₄H₉Cl₂FO₂
  • Molecular Weight : 299.12 g/mol .
  • Structure : A benzaldehyde core substituted with chlorine atoms at positions 3 and 5 and a 4-fluorobenzyl ether group at position 4.

Synthesis : Synthesized via nucleophilic aromatic substitution, involving reactions of halogenated benzaldehyde precursors with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) .

Applications : Primarily used as an intermediate in agrochemical and pharmaceutical synthesis. Discontinued commercial availability suggests niche or specialized use .

Comparison with Structural Analogs

3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

  • Structure : Features two 4-fluorobenzyl ether groups at positions 3 and 4 of the benzaldehyde core.
  • Synthesis : Similar to the target compound but requires double benzylation, leading to a 72.8% yield under optimized conditions .
  • Electronic Effects: Enhanced electron-withdrawing character from dual fluorinated groups may stabilize the aldehyde moiety compared to the dichloro-substituted target compound.
  • Applications : Likely used in pharmaceuticals due to increased lipophilicity from multiple fluorinated groups.

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2)

  • Structure : Substituted with benzyloxy (electron-rich) and phenethoxy (bulky) groups.
  • Synthesis: Involves sequential alkylation and oxidation steps, with a 96% yield reported for the phenol derivative .
  • Solubility: Increased hydrophobicity compared to fluorinated analogs may restrict aqueous-phase applications.
  • Applications : Intermediate in fine chemical synthesis, particularly for fragrances or polymer precursors.

3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde

  • Structure : Bromine replaces chlorine at positions 3 and 5.
  • Molecular Weight: Higher molecular weight (~386 g/mol) compared to the dichloro analog (299.12 g/mol) impacts crystallization and solubility .
  • Applications : Likely used in heavy-atom-containing intermediates for X-ray crystallography or agrochemicals.

Chlorfluazuron and Related Urea Derivatives

  • Structure : Urea-based insecticides with dichlorophenyl and fluorinated pyridinyl groups (e.g., C₂₀H₉Cl₃F₅N₃O₃) .
  • Key Differences :
    • Functional Groups : Urea moieties enable hydrogen bonding, critical for insect growth regulation, unlike the aldehyde group in the target compound.
    • Bioactivity : Chlorfluazuron acts as a chitin synthesis inhibitor, while the target compound’s aldehyde group may serve as a reactive handle in precursor synthesis.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications Reactivity Notes
3,5-Dichloro-4-[(4-FB)oxy]benzaldehyde Cl (3,5), 4-FB ether 299.12 Agrochemical intermediates Moderate SNAr reactivity
3,4-Bis((4-FB)oxy)benzaldehyde (B1) 4-FB ether (3,4) ~350 (estimated) Pharmaceuticals High steric hindrance
3,5-Dibromo-4-[(4-FB)oxy]benzaldehyde Br (3,5), 4-FB ether ~386 Crystallography Enhanced SNAr reactivity
Chlorfluazuron Urea, Cl, CF₃, pyridinyl 540.56 Insect growth regulation Hydrogen bonding capacity

(FB = 4-fluorobenzyl)

Research Findings and Implications

  • Electronic Effects : Chlorine and fluorine substituents enhance electrophilicity at the aldehyde position, favoring condensation reactions (e.g., Schiff base formation) .
  • Steric Considerations : Bulky substituents (e.g., phenethoxy in C2) reduce reaction yields in sterically demanding syntheses .

Biological Activity

3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2FO2C_{14}H_{9}Cl_{2}FO_{2}. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemical research. Its structure features two chlorine atoms and one fluorine atom attached to a benzene ring, along with a benzyl ether group, which may influence its reactivity and biological interactions.

The synthesis of 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions using solvents like toluene or dichloromethane to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access. The presence of halogen atoms enhances the compound's lipophilicity and stability, which are critical for its biological efficacy.

Enzyme Inhibition

In biochemical assays, this compound has been investigated for its ability to inhibit enzyme activity. For example, studies have indicated that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to significant drug-drug interactions, potentially affecting therapeutic outcomes .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of various benzaldehyde derivatives on cytochrome P450 enzymes. The findings highlighted that compounds with similar structures exhibited potent inhibition of CYP3A4, indicating a potential for 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde to interact similarly .
    • Table 1 summarizes the IC50 values for related compounds:
    CompoundIC50 (µM)Target Enzyme
    Compound A0.34CYP3A4
    Compound B>50CYP2D6
    Compound C1.1CYP2C9
  • Antimicrobial Efficacy :
    • In a comparative study on antimicrobial activities of halogenated compounds, it was found that certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. While specific data on 3,5-Dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde is not available, the trends suggest that it may possess similar properties .

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